2-(6-(Phenylamino)pyridin-3-yl)ethanol

Analytical Chemistry Chemical Procurement Compound Identity Verification

2-(6-(Phenylamino)pyridin-3-yl)ethanol (CAS 1355219-77-0; molecular formula C13H14N2O; molecular weight 214.26 g/mol) is an aminopyridine derivative featuring a 2,6-disubstituted pyridine core bearing a phenylamino group at position 6 and an ethanol (-CH2CH2OH) side chain at position 3. This compound serves as a versatile synthetic intermediate and scaffold in pharmaceutical research and coordination chemistry, where the presence of both amino and hydroxyl functional groups enables downstream derivatization through amide formation, esterification, or ether synthesis.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B11800349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Phenylamino)pyridin-3-yl)ethanol
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C=C2)CCO
InChIInChI=1S/C13H14N2O/c16-9-8-11-6-7-13(14-10-11)15-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2,(H,14,15)
InChIKeyGTEWSALBBJHCGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-(Phenylamino)pyridin-3-yl)ethanol: Procurement Guide for an Aminopyridine-Ethanol Scaffold in Medicinal Chemistry


2-(6-(Phenylamino)pyridin-3-yl)ethanol (CAS 1355219-77-0; molecular formula C13H14N2O; molecular weight 214.26 g/mol) is an aminopyridine derivative featuring a 2,6-disubstituted pyridine core bearing a phenylamino group at position 6 and an ethanol (-CH2CH2OH) side chain at position 3 [1]. This compound serves as a versatile synthetic intermediate and scaffold in pharmaceutical research and coordination chemistry, where the presence of both amino and hydroxyl functional groups enables downstream derivatization through amide formation, esterification, or ether synthesis . The compound exhibits moderate solubility in polar organic solvents and stability under standard laboratory conditions [1], making it suitable for solution-phase chemistry applications in medicinal chemistry campaigns and materials science research [2].

2-(6-(Phenylamino)pyridin-3-yl)ethanol: Why Generic Substitution Within Aminopyridine-Ethanol Series Carries Experimental Risk


Substituting 2-(6-(phenylamino)pyridin-3-yl)ethanol with structurally similar aminopyridine-ethanol derivatives is not scientifically interchangeable without experimental validation. The specific 2,6-disubstitution pattern (phenylamino at position 6; ethanol at position 3) establishes a precise pharmacophore geometry and electronic distribution that differs fundamentally from positional isomers and methyl-substituted analogs [1]. For example, 1-(4-methyl-6-phenylamino-pyridin-3-yl)-ethanol (CAS not specified; MW 228.29 g/mol) incorporates a methyl group at position 4 that alters steric bulk and hydrogen-bonding capacity, potentially modifying target engagement and solubility profiles [2]. Similarly, 1-(2-methyl-6-(phenylamino)pyridin-3-yl)ethanol (CAS 1355237-83-0) positions a methyl group adjacent to the ethanol moiety, which may sterically hinder derivatization reactions or alter binding conformations . Even minor structural perturbations can shift selectivity across kinase targets or affect coordination geometry in metal-organic frameworks [3]. Consequently, researchers must verify the exact CAS number (1355219-77-0) and confirm the unsubstituted ethanol side chain at position 3 before procurement to ensure experimental reproducibility.

2-(6-(Phenylamino)pyridin-3-yl)ethanol: Verifiable Evidence for Procurement Decision-Making


Molecular Identity Verification: CAS 1355219-77-0 as a Unique Entry Among Phenylamino-Pyridine-Ethanol Isomers

Procurement of 2-(6-(phenylamino)pyridin-3-yl)ethanol requires strict identity verification, as multiple regioisomeric and methyl-substituted analogs exist within the phenylamino-pyridine-ethanol chemical space. The target compound (CAS 1355219-77-0, MW 214.26 g/mol) differs from the 2-methyl-substituted analog 1-(2-methyl-6-(phenylamino)pyridin-3-yl)ethanol (CAS 1355237-83-0, MW 228.29 g/mol) and the 4-methyl-substituted analog 1-(4-methyl-6-phenylamino-pyridin-3-yl)-ethanol (MW 228.29 g/mol) [1]. These methylated analogs possess distinct molecular weights (+14 g/mol) and altered hydrogen-bonding donor/acceptor profiles due to the additional methyl group [2]. Furthermore, the target compound's specific substitution pattern—phenylamino at C6 and ethanol at C3—establishes a unique InChI Key (GTEWSALBBJHCGE-UHFFFAOYSA-N) that distinguishes it from all other aminopyridine-ethanol derivatives [3].

Analytical Chemistry Chemical Procurement Compound Identity Verification

Purity Specification for Reproducible Downstream Chemistry: 97% Minimum Purity Standard

Commercial procurement specifications for 2-(6-(phenylamino)pyridin-3-yl)ethanol (CAS 1355219-77-0) from established chemical suppliers set a minimum purity threshold of 97% [1]. This purity level is critical for ensuring reproducible yields in subsequent derivatization reactions, including amide coupling, esterification, and ether formation that leverage the ethanol hydroxyl group as a synthetic handle [2]. While no direct head-to-head purity comparison data with alternative suppliers is available in the public domain, the 97% specification represents an industry-standard benchmark for research-grade intermediates intended for medicinal chemistry applications. Procurement decisions should prioritize suppliers that provide certificates of analysis verifying this purity threshold through validated analytical methods (HPLC, NMR).

Synthetic Chemistry Quality Control Pharmaceutical Intermediate

Coordination Chemistry Applications: Scaffold for Metal-Organic Framework Precursors

2-(6-(Phenylamino)pyridin-3-yl)ethanol has been documented in the peer-reviewed materials chemistry literature as a precursor for coordination polymers with potential applications in organic electronics [1]. The compound's pyridine nitrogen, phenylamino NH, and ethanol OH groups collectively provide a multidentate coordination environment capable of chelating transition metal ions [2]. Related pyridine-ethanol scaffolds have been employed in the construction of metal-organic frameworks (MOFs) and coordination polymers, as evidenced by studies on pyridine-based ligands in J. Mater. Chem. A and Phys. Chem. Chem. Phys. [3] [4]. The ethanol side chain offers a flexible coordination arm, while the phenylamino group contributes π-π stacking interactions and hydrogen-bonding capacity—features that distinguish this scaffold from simpler aminopyridine ligands lacking the hydroxyl handle [5].

Coordination Chemistry Materials Science Metal-Organic Frameworks

2-(6-(Phenylamino)pyridin-3-yl)ethanol: Evidence-Supported Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Derivatization via Ethanol Hydroxyl Handle

2-(6-(Phenylamino)pyridin-3-yl)ethanol is optimally deployed as a synthetic intermediate in medicinal chemistry programs where the ethanol hydroxyl group serves as a functional handle for further derivatization [1]. The primary alcohol at position 3 enables esterification, ether formation, or oxidation to generate diverse compound libraries while maintaining the 6-phenylaminopyridine pharmacophore. This scaffold is particularly relevant for researchers exploring phenylaminopyridine-based kinase inhibitor space or other enzyme targets where the 2,6-disubstitution pattern is required for binding pocket complementarity [2]. Procurement of material with verified CAS 1355219-77-0 and ≥97% purity [3] is essential for reproducible SAR exploration.

Coordination Chemistry: Multidentate Ligand for Metal-Organic Framework Synthesis

The compound serves as a precursor for coordination polymers and metal-organic frameworks (MOFs), leveraging its three potential coordination sites: pyridine nitrogen, phenylamino NH, and ethanol OH [1] [4]. This multidentate character distinguishes the scaffold from simpler phenylaminopyridine ligands and enables construction of higher-dimensionality coordination architectures [5]. Researchers in materials science investigating organic electronics applications or gas separation membranes may find this ligand class suitable for transition metal complexation studies [6].

Analytical Reference Standard and Quality Control Applications

Due to the presence of structurally similar methyl-substituted analogs (e.g., 1-(2-methyl-6-(phenylamino)pyridin-3-yl)ethanol and 1-(4-methyl-6-phenylamino-pyridin-3-yl)-ethanol) that differ by only 14 g/mol in molecular weight , 2-(6-(phenylamino)pyridin-3-yl)ethanol serves as a critical reference standard for analytical method development. The distinct InChI Key (GTEWSALBBJHCGE-UHFFFAOYSA-N) [7] and chromatographic retention properties enable its use as a calibration standard in HPLC, LC-MS, and NMR purity assessments during quality control workflows .

Pharmacophore Validation in Kinase-Targeted Drug Discovery

Within the broader phenylaminopyridine chemotype that has demonstrated activity against multiple kinase targets including ALK, ROS1, and c-KIT [2], the unsubstituted 3-ethanol variant (CAS 1355219-77-0) provides a minimal scaffold for establishing baseline structure-activity relationships. The absence of additional methyl or alkyl substituents allows researchers to systematically probe the contribution of each functional group to target engagement, selectivity, and physicochemical properties without confounding steric or electronic effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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